molecular formula C6H7CuNO6 B1202392 copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate CAS No. 1188-47-2

copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate

Cat. No.: B1202392
CAS No.: 1188-47-2
M. Wt: 252.67 g/mol
InChI Key: KHWIJHRBPWWNAJ-UHFFFAOYSA-L
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Description

copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate is a coordination compound formed by the interaction of nitrilotriacetic acid and copper ions. This compound is known for its chelating properties, which make it useful in various industrial and scientific applications. The copper ion in this compound is coordinated with the nitrilotriacetic acid, forming a stable complex.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acetic acid, nitrilotri-, copper(2+) salt (1:1) typically involves the reaction of nitrilotriacetic acid with a copper(2+) salt, such as copper sulfate or copper chloride. The reaction is carried out in an aqueous solution, where the nitrilotriacetic acid acts as a chelating agent, binding to the copper ions to form the complex. The reaction can be represented as follows:

Nitrilotriacetic acid+Copper(2+) saltAcetic acid, nitrilotri-, copper(2+) salt (1:1)\text{Nitrilotriacetic acid} + \text{Copper(2+) salt} \rightarrow \text{copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate} Nitrilotriacetic acid+Copper(2+) salt→Acetic acid, nitrilotri-, copper(2+) salt (1:1)

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of nitrilotriacetic acid to a solution containing copper ions, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The copper ion in the complex can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.

    Substitution: The ligands in the complex can be substituted with other ligands, leading to the formation of new coordination compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the copper ion in the complex.

    Substitution: Ligand exchange reactions can be carried out using various ligands, such as ethylenediamine or other chelating agents, under controlled conditions.

Major Products Formed

    Oxidation: The oxidation of the copper ion can lead to the formation of copper(3+) complexes or other oxidation states.

    Substitution: Ligand exchange reactions result in the formation of new coordination compounds with different ligands.

Scientific Research Applications

copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a chelating agent in various chemical reactions and processes.

    Biology: Employed in biochemical assays and studies involving metal ions.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in water treatment processes, metal plating, and as a stabilizer in various industrial applications.

Mechanism of Action

The mechanism of action of acetic acid, nitrilotri-, copper(2+) salt (1:1) involves the chelation of copper ions by nitrilotriacetic acid. The chelation process stabilizes the copper ion, preventing it from participating in unwanted side reactions. The complex can interact with various molecular targets, including enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.

    Iminodiacetic acid: A chelating agent with a similar structure but different binding properties.

    Ethylenediamine-N,N’-disuccinic acid (EDDS): A biodegradable chelating agent with applications in environmental chemistry.

Uniqueness

copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate is unique due to its specific coordination with copper ions, which imparts distinct chemical and physical properties. Its stability and effectiveness as a chelating agent make it valuable in various applications, particularly in processes involving copper ions.

Properties

CAS No.

1188-47-2

Molecular Formula

C6H7CuNO6

Molecular Weight

252.67 g/mol

IUPAC Name

copper;2-[carboxylatomethyl(carboxymethyl)amino]acetate

InChI

InChI=1S/C6H9NO6.Cu/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+2/p-2

InChI Key

KHWIJHRBPWWNAJ-UHFFFAOYSA-L

SMILES

C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Cu+2]

Canonical SMILES

C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Cu+2]

Key on ui other cas no.

1188-47-2

Synonyms

Cu-NTA
cupric nitrilotriacetate
cupric nitrilotriacetate hydrogen salt
cupric nitrilotriacetate, ammonium salt
cupric nitrilotriacetate, disodium salt
cupric nitrilotriacetate, sodium salt

Origin of Product

United States

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